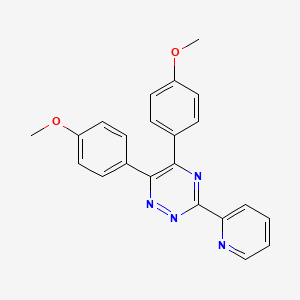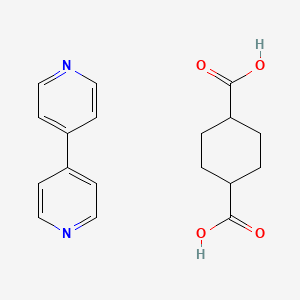![molecular formula C16H21F3 B12544650 [7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene CAS No. 821799-44-4](/img/structure/B12544650.png)
[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The exact methods can vary depending on the desired purity and yield of the final product. Techniques such as continuous flow chemistry and high-throughput screening may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions can vary widely, often requiring specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized benzene derivatives.
Applications De Recherche Scientifique
[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which [7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene exerts its effects involves interactions with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall activity. Specific pathways and targets may include enzymes, receptors, and other proteins involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethane (H–CF3): A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane (H3C–CF3): Another trifluoromethyl compound with applications in refrigeration and as a propellant.
Hexafluoroacetone (F3C–CO–CF3): A trifluoromethyl compound used in organic synthesis and as a reagent.
Uniqueness
[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene is unique due to its specific structure, which combines a trifluoromethyl group with a benzene ring and an oct-3-en-1-yl chain. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
821799-44-4 |
|---|---|
Formule moléculaire |
C16H21F3 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
[7-methyl-3-(trifluoromethyl)oct-3-enyl]benzene |
InChI |
InChI=1S/C16H21F3/c1-13(2)7-6-10-15(16(17,18)19)12-11-14-8-4-3-5-9-14/h3-5,8-10,13H,6-7,11-12H2,1-2H3 |
Clé InChI |
QNADGLABNUPBDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC=C(CCC1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)

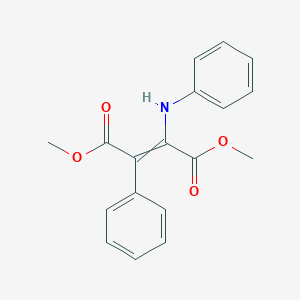
![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)

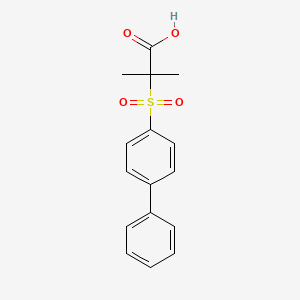
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
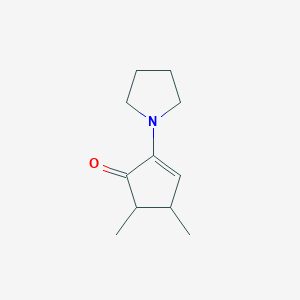
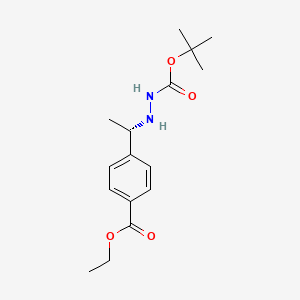

![1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12544627.png)
